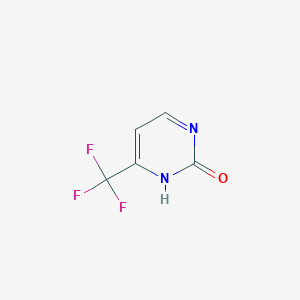

2-Hydroxy-4-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEBFEVZTGLOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361286 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104048-92-2 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group often imparts unique properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document details the core synthetic methodology, experimental protocols, and relevant data.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring both a pyrimidine core and a trifluoromethyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents. The most direct and widely utilized method for the synthesis of this compound is the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with urea.

Core Synthesis Pathway

The principal synthetic route involves the reaction of a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, with urea in the presence of a base. This reaction is a classic example of pyrimidine ring formation.

The proposed reaction mechanism proceeds as follows:

-

Deprotonation of urea by the base to form a more nucleophilic species.

-

Nucleophilic attack of the deprotonated urea on one of the carbonyl groups of ethyl 4,4,4-trifluoroacetoacetate.

-

An intramolecular cyclization via nucleophilic attack of the second nitrogen of the urea derivative onto the remaining carbonyl group.

-

Dehydration to yield the aromatic pyrimidine ring.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for pyrimidine synthesis.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add urea (1.2 equivalents) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Precipitation: The resulting residue is dissolved in a minimum amount of water and acidified with concentrated hydrochloric acid to a pH of approximately 4-5. This will cause the product to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Liquid |

| Urea | CH₄N₂O | 60.06 | Solid |

Table 2: Properties and Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight ( g/mol ) | 164.09 |

| Appearance | Pale yellow powder or solid[1] |

| Melting Point | 223-227 °C |

| Purity (Assay) | ≥97% |

Note: The yield for this specific reaction is not explicitly reported in the provided search results, but similar cyclocondensation reactions for pyrimidine synthesis typically report yields in the range of 60-85%.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and urea. This method is robust and provides a direct route to this important heterocyclic building block. The detailed protocol and data provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in the preparation of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available data and general experimental protocols.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| Melting Point | 223-227 °C[1] | Literature |

| 225-228 °C[2] | Literature | |

| Boiling Point | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| Aqueous Solubility | Not quantitatively determined | - |

| Solubility | Soluble in DMF | [2] |

| logP | Not experimentally determined | - |

Tautomerism

Hydroxypyrimidines, including this compound, can exist in tautomeric forms: the hydroxy (enol) form and the pyrimidone (keto) form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For 4-hydroxypyrimidines, the keto form, 4(3H)-pyrimidinone, is generally favored.[3][4] The introduction of a nitrogen atom into the ring of 2-hydroxypyridine to form 4-hydroxypyrimidine shifts the tautomeric equilibrium towards the ketonic form.[3] The trifluoromethyl group at the 4-position is expected to further influence this equilibrium due to its strong electron-withdrawing nature. Understanding the predominant tautomeric form is crucial as it governs the molecule's hydrogen bonding capabilities and interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

General Synthesis Approach

A synthetic method for the isomeric 2-(trifluoromethyl)pyrimidine-5-ol has been reported, which involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by subsequent reaction steps.[5]

Caption: Generalized synthesis workflow for this compound.

Reactivity

The trifluoromethyl group significantly impacts the reactivity of the pyrimidine ring. As a strong electron-withdrawing group, it increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, it deactivates the ring towards electrophilic substitution. The hydroxy group at the 2-position can undergo various reactions, such as conversion to a leaving group (e.g., chloro) to allow for further functionalization. However, it has been noted that 2-hydroxypyrimidines are generally less reactive in arylation reactions compared to their 2-sulfonylpyrimidine counterparts.

Biological Significance

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities including antiviral, antifungal, and anticancer properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific biological activities for this compound are not extensively documented, related trifluoromethyl pyrimidine derivatives have shown promise as antiviral and antifungal agents.[6] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for these measurements are well-established in the field of pharmaceutical sciences. The following sections outline general protocols that can be adapted for this compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of pKa (Spectrophotometric Method)

-

Principle: The pKa is determined by measuring the change in UV-Vis absorbance of the compound as a function of pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, thermostatted cell holder.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Measure the UV-Vis spectrum of each solution at a constant temperature.

-

Plot absorbance at a selected wavelength (where the absorbance changes significantly with pH) against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[7]

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in water.

-

Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Determination of logP (Shake-Flask Method)

-

Principle: The partition coefficient (logP) is determined by measuring the equilibrium distribution of the compound between n-octanol and water.

-

Apparatus: Shaking incubator or vortex mixer, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of this solution to a flask containing a known volume of the other phase (n-octanol or water).

-

Seal the flask and shake it vigorously for a set period to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

References

- 1. 2-羟基-4-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This document details the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in the synthesis of more complex molecules. While specific biological activity and detailed experimental protocols for this exact compound are not extensively published, this guide consolidates available information and provides context based on the broader class of trifluoromethylated pyrimidines.

Chemical and Physical Properties

This compound, also known as 4-(Trifluoromethyl)-2(1H)-pyrimidinone or 4-(Trifluoromethyl)-2-pyrimidinol, is a pyrimidine derivative. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are widely explored in pharmaceutical research. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 104048-92-2 |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight | 164.09 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 223-227 °C |

| Solubility | Soluble in DMF |

| Purity | Typically available at ≥97% |

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, the general synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea or amidine derivative. For trifluoromethylated pyrimidines, a common precursor is a trifluoromethylated β-dicarbonyl compound.

A plausible synthetic pathway for this compound would involve the cyclocondensation of a trifluoromethyl-containing 1,3-dielectrophile with urea. One such precursor is 4,4,4-trifluoroacetoacetic acid or its esters.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

This compound is also used as a starting material for further chemical transformations. For instance, it can undergo bromination to yield 5-Bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one.[2]

Experimental Protocol: Bromination of this compound[2]

This protocol describes a reaction where this compound is a key reactant.

-

Reaction Setup: In a suitable reaction vessel, a mixture of 4-(trifluoromethyl)pyrimidin-2-ol (6.05 g, 36.9 mmol), potassium acetate (10.85 g, 3 equivalents), and acetic acid (80 mL) is prepared.

-

Addition of Bromine: To this mixture, bromine (5.9 g, 1 equivalent) is added.

-

Reaction Conditions: The reaction mixture is heated to 80 °C for 2 hours.

-

Workup: After cooling to room temperature, the mixture is concentrated. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with brine and dried over sodium sulfate. After filtration and concentration, the crude product is obtained.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published in scientific literature. However, data for isomeric compounds and related derivatives are available and can provide some reference. For instance, the spectral data for 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7) is available and shows characteristic signals for the pyrimidine ring protons and the trifluoromethyl group in NMR, as well as typical vibrational bands in IR spectroscopy.[3][4][5][6][7]

Biological Activity and Applications

While this compound itself has not been the subject of extensive biological studies, the broader class of trifluoromethylated pyrimidines exhibits a wide range of biological activities, making them important scaffolds in drug discovery and agrochemical research. The trifluoromethyl group can enhance the efficacy of these compounds.

Trifluoromethylpyrimidine derivatives have been investigated for their potential as:

-

Anticancer agents: Some derivatives have shown activity against various cancer cell lines.[8]

-

Antiviral agents: The pyrimidine core is crucial in many antiviral nucleoside analogs, and trifluoromethylation can modulate their activity.[9]

-

Antifungal and Antibacterial agents: Various substituted trifluoromethyl pyrimidines have demonstrated promising antifungal and antibacterial properties.[9][10]

-

Kinase inhibitors: Certain diaminopyrimidine derivatives containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2).[11]

Logical Relationship of Drug Discovery Potential:

Caption: Role as a building block in drug discovery.

Given its structure, this compound serves as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. Its reactivity allows for modifications at various positions of the pyrimidine ring, enabling the generation of libraries of compounds for high-throughput screening.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 2: Hazard and Safety Information [1]

| Category | Information |

| GHS Pictogram | Exclamation mark |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

Proper handling procedures, including the use of personal protective equipment, should be followed in a well-ventilated area.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of pharmaceutical and agrochemical research. While detailed studies on its own biological activity are limited, its utility as a precursor for a wide range of trifluoromethylpyrimidine derivatives is evident. The presence of the trifluoromethyl group is a key feature that can impart desirable properties to the resulting molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of novel therapeutic agents and other bioactive compounds.

References

- 1. 2-羟基-4-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry.

Molecular Structure and Properties

This compound, also known by its tautomeric name 4-(Trifluoromethyl)-2(1H)-pyrimidinone, is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring.

The compound exists in a tautomeric equilibrium between the enol (2-hydroxy) and the more stable keto (2-pyrimidinone) forms. This tautomerism is a critical aspect of its reactivity and intermolecular interactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | |

| CAS Number | 104048-92-2 | |

| Melting Point | 223-228 °C | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| SMILES | Oc1nccc(n1)C(F)(F)F | |

| InChI | 1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) |

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a hydroxyl and a trifluoromethyl group. The compound predominantly exists as its keto tautomer, 4-(Trifluoromethyl)-2(1H)-pyrimidinone, due to the greater stability of the amide group.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This method is based on the cyclocondensation of a trifluoromethyl-containing precursor with urea.

Synthesis of this compound

This protocol describes a two-step synthesis, starting with the formation of a trifluoromethylated intermediate, followed by cyclization with urea.

Materials:

-

Pyridine

-

Trifluoroacetic Anhydride

-

Ethyl vinyl ether

-

Concentrated Hydrochloric Acid

-

Urea

-

Ethanol

-

Ice-water bath

-

Standard laboratory glassware with mechanical stirring, thermometer, dropping funnel, and reflux condenser.

Procedure:

Step 1: Synthesis of the Intermediate

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 15.8 g of pyridine and 42.0 g of trifluoroacetic anhydride.

-

Cool the mixture to 10 °C using an ice-water bath.

-

Slowly add a mixture of 14.9 g of ethyl vinyl ether and 15.8 g of pyridine.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours.

-

To the reaction mixture, add 25 mL of water, 25 mL of concentrated hydrochloric acid, 12.0 g of urea, and 40 mL of ethanol.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction solution to 5 °C to induce the precipitation of a yellow crystalline solid.

-

Filter the solid, wash it with cold water, and dry it to obtain the crude intermediate.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Disclaimer: This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in experimental and developmental settings. This document outlines the known physicochemical properties, detailed experimental protocols for its characterization, and potential degradation pathways.

Physicochemical Properties

This compound is a pyrimidine derivative characterized by the presence of a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine ring. These functional groups significantly influence its chemical properties, including solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O | [1][2] |

| Molecular Weight | 164.09 g/mol | [2] |

| Melting Point | 223-228 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥ 97% |

Solubility Profile

Expected Solubility

Based on the solubility of other pyrimidine derivatives, it is anticipated that the solubility of this compound will vary across different solvents and be temperature-dependent.[3][4]

Table 1: Hypothetical Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.4) | 25 | < 0.1 |

| Phosphate Buffered Saline (PBS) | 25 | < 0.1 |

| Ethanol | 25 | 1 - 5 |

| Methanol | 25 | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Dimethylformamide (DMF) | 25 | > 50 |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic (equilibrium) solubility of this compound.[1]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and development as a potential therapeutic or agrochemical agent. The recommendation for long-term storage at -20 °C suggests potential degradation at higher temperatures over time.[1] Stability should be assessed under various stress conditions, including thermal, hydrolytic, and photolytic stress.

Thermal Stability

Thermal stability studies are essential to determine the appropriate storage and handling conditions.

Table 2: Hypothetical Thermal Stability Data

| Condition | Duration | Percent Degradation |

| 40 °C / 75% RH | 1 month | < 1% |

| 40 °C / 75% RH | 3 months | 2-5% |

| 60 °C | 2 weeks | 5-10% |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Thermal Stability Assessment

Forced degradation studies at elevated temperatures can identify potential degradation products and degradation pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent and also store the solid compound.

-

Stress Conditions: Expose the samples to various temperatures (e.g., 40 °C, 60 °C, 80 °C) for defined periods. Include control samples stored under recommended conditions (-20 °C).

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Kinetics: If significant degradation is observed, the degradation kinetics (e.g., half-life) can be calculated.

Hydrolytic Stability

Hydrolytic stability is important for understanding the compound's behavior in aqueous environments and at different physiological pH values.

Table 3: Hypothetical Hydrolytic Stability Data (at 37 °C)

| pH | Duration | Percent Degradation |

| 2 (Acidic) | 7 days | < 2% |

| 7.4 (Neutral) | 7 days | < 1% |

| 9 (Basic) | 7 days | 5-15% |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocol for Hydrolytic Stability Assessment

This protocol follows the principles outlined in regulatory guidelines such as OECD 111.[5]

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7.4, 9).

-

Sample Incubation: Dissolve this compound in the buffer solutions and incubate at a constant temperature (e.g., 37 °C or 50 °C).

-

Time-Point Analysis: At regular intervals, withdraw aliquots and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound.

-

Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate constant and half-life at each pH.

Photostability

Photostability testing is crucial to determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage.

Experimental Protocol for Photostability Assessment

This protocol is based on ICH Q1B guidelines.[6]

Methodology:

-

Sample Exposure: Expose the solid compound and solutions of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light.

-

Light Dose: The total light exposure should be at least 1.2 million lux hours and 200 watt hours per square meter.

-

Analysis: After exposure, analyze the samples and the dark control by a stability-indicating HPLC method to assess the extent of degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general knowledge of pyrimidine chemistry and the influence of the trifluoromethyl group allows for postulation of potential routes. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring.

Studies on other trifluoromethyl-substituted heteroaromatics suggest that photodegradation can lead to the formation of trifluoroacetic acid.[7] Hydrolysis, particularly under basic conditions, could potentially lead to ring-opening reactions.

Caption: Hypothetical Degradation Pathways.

Summary and Recommendations

This compound is a valuable research compound with specific solubility and stability characteristics that must be considered for its effective use. It is soluble in polar aprotic solvents like DMF and DMSO, with limited expected aqueous solubility. The compound is likely to be more stable at lower temperatures, and its stability under hydrolytic and photolytic stress should be experimentally determined. The provided experimental protocols offer a framework for a comprehensive characterization of its solubility and stability profile. This information is essential for the development of robust formulations and for ensuring the integrity of experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)pyrimidine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal and agrochemical research. While the specific historical details of its initial synthesis are not extensively documented, its emergence is intrinsically linked to the broader development of fluorinated organic compounds, a field that has significantly impacted the life sciences since the mid-20th century. This document details the physicochemical properties, synthesis methodologies, and, most importantly, the applications of this versatile intermediate. Through its utility in the synthesis of bioactive molecules, such as antiviral agents, this guide will illustrate its role in the development of novel therapeutic and crop protection agents.

Introduction: The Rise of Trifluoromethylated Heterocycles

The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in drug discovery and materials science. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, with the first trifluoromethyl-substituted pyridine being synthesized in 1947.[1] These early developments paved the way for the exploration of a vast chemical space of fluorinated compounds. The -CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, can profoundly alter the physicochemical and biological properties of a parent molecule, often leading to enhanced efficacy and improved pharmacokinetic profiles.

This compound (CAS No. 104048-92-2) is a prime example of a valuable building block within this class of compounds. Its pyrimidine core is a common feature in numerous biologically active molecules, including nucleobases. The presence of both a hydroxyl group and a trifluoromethyl group offers multiple avenues for synthetic modification, making it a versatile precursor for a wide range of more complex molecules with applications in pharmaceutical and agrochemical development.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

General Properties

| Property | Value | Reference |

| CAS Number | 104048-92-2 | [3] |

| Molecular Formula | C5H3F3N2O | [3] |

| Molecular Weight | 164.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 223-227 °C | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [4][5] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single peak in the fluorine NMR spectrum would confirm the presence of the CF3 group.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to O-H stretching of the hydroxyl group, C-F stretching of the trifluoromethyl group, and C=C and C=N stretching of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.09 g/mol ).

Synthesis of this compound

The synthesis of trifluoromethylated pyrimidines generally relies on the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with a suitable amidine, urea, or guanidine. This approach is a variation of the classical pyrimidine synthesis.

General Synthetic Approach

A common and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[2] For the synthesis of this compound, this would typically involve the reaction of a trifluoromethyl-β-ketoester or a related synthon with urea.

Detailed Experimental Protocol

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a general procedure can be outlined based on established methods for analogous compounds. One plausible route involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea in the presence of a base.

Reaction Scheme:

General Synthesis of this compound.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Urea

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Suitable solvents for workup and recrystallization (e.g., water, ethanol)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reactants: Urea is added to the ethanolic sodium ethoxide solution and stirred until dissolved. Ethyl 4,4,4-trifluoroacetoacetate is then added dropwise to the mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. Its utility is particularly notable in the development of novel agrochemicals and pharmaceuticals.

Role as a Synthetic Intermediate

The hydroxyl group of this compound can be readily converted into other functional groups, such as halides (e.g., chloro or bromo), which are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and pharmacophores at the 2-position of the pyrimidine ring, leading to a diverse library of derivatives.

Example: Synthesis of Antiviral Agents

Research has shown that trifluoromethyl pyrimidine derivatives exhibit promising antiviral activities. For instance, a series of novel trifluoromethyl pyrimidine derivatives were synthesized and found to interact with the Tobacco Mosaic Virus Coat Protein (TMV-CP), inhibiting the self-assembly of the virus.[3] Although these derivatives were not synthesized directly from this compound, the synthetic strategy highlights the potential of this core structure in designing antiviral agents.

The general workflow for the development of such antiviral agents starting from a trifluoromethyl pyrimidine core is illustrated below.

Experimental workflow for the synthesis and screening of bioactive trifluoromethyl pyrimidine derivatives.

Mechanism of Action of a Derivative: Inhibition of Viral Assembly

While this compound itself is a building block, its derivatives can exhibit specific biological activities. As an illustrative example, the mechanism of action of a trifluoromethyl pyrimidine derivative that inhibits the Tobacco Mosaic Virus (TMV) is presented. This derivative is hypothesized to bind to the TMV coat protein (TMV-CP).

The proposed mechanism involves the binding of the trifluoromethyl pyrimidine derivative to a pocket within the TMV-CP. This binding event interferes with the protein-protein interactions necessary for the assembly of the viral capsid, thereby inhibiting the formation of new, infectious virus particles.

Proposed mechanism of action for a trifluoromethyl pyrimidine derivative as a viral assembly inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile heterocyclic building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive hydroxyl group, a stable trifluoromethyl group, and a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of diverse molecular libraries. While its own direct biological activity is not the primary focus, its role as a precursor to potent bioactive molecules is well-established. Future research will likely continue to explore the synthetic utility of this compound, leading to the discovery of novel drugs and crop protection agents with improved efficacy and safety profiles. The continued development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for realizing its full potential in addressing global health and agricultural challenges.

References

2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a key heterocyclic building block in medicinal and agricultural chemistry. While direct biological activity of this compound is not extensively reported, its importance as a synthetic intermediate for the development of novel therapeutic agents and other bioactive molecules is well-established. This document details its chemical properties, a robust synthesis protocol, and its applications in the synthesis of biologically active derivatives.

Chemical and Physical Properties

This compound, also known as 4-(Trifluoromethyl)-2(1H)-pyrimidinone or 4-(Trifluoromethyl)-2-pyrimidinol, is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position.[1] The trifluoromethyl moiety significantly influences the electronic properties of the pyrimidine ring, often enhancing the biological activity and metabolic stability of its derivatives.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104048-92-2 | [1] |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| Melting Point | 223-227 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF | [3] |

| SMILES | OC1=NC=CC(=C1)C(F)(F)F | [1] |

| InChI | 1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is a variation of the well-known Biginelli reaction.[4][5]

Experimental Protocol: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate and Urea

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Urea

-

Sodium ethoxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Ethyl 4,4,4-trifluoroacetoacetate is added dropwise to the sodium ethoxide solution with stirring.

-

Urea is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

While this compound itself has no significant reported biological activity, it is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The hydroxyl group can be readily converted to a leaving group (e.g., a chloro group by treatment with phosphoryl chloride), which can then be displaced by various nucleophiles to introduce diverse functionalities at the 2-position of the pyrimidine ring.

A patent for a cyclopropane compound with potential therapeutic applications describes the use of this compound (CAS No. 104048-92-2) as a starting material.[6] In this synthesis, the hydroxyl group is first brominated, and the resulting intermediate undergoes further reactions.

The broader class of trifluoromethyl-substituted pyrimidines has demonstrated a wide array of biological activities, including:

-

Anticancer: Trifluoromethyl pyrimidine derivatives have been investigated as potential anticancer agents.[7] Computational studies have been used to design and predict the anticancer activity of trifluoro-substituted pyrimidines, with some designed molecules showing promising binding affinities to targets like EGFR.[8]

-

Antiviral and Antifungal: Several studies have reported the synthesis of novel trifluoromethyl pyrimidine derivatives with significant antiviral and antifungal activities.[9]

-

Anti-tuberculosis: A series of substituted trifluoromethyl pyrimidinones have been synthesized and tested for their activity against Mycobacterium tuberculosis, with some compounds showing good activity and low cytotoxicity.[10]

The presence of the trifluoromethyl group in these derivatives is often crucial for their biological activity, highlighting the importance of this compound as a key building block for introducing this moiety into potential drug candidates.

Putative Biological Relevance of Derivatives

Although this compound lacks direct biological data, its derivatives are often designed to interact with specific biological targets. For instance, pyrimidine-based compounds are known to act as kinase inhibitors by competing with ATP for the binding site in the enzyme's catalytic domain. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Caption: Generalized mechanism of kinase inhibition by pyrimidine derivatives.

Disclaimer: This diagram illustrates a general mechanism of action for a class of compounds that can be synthesized from this compound and does not represent a proven pathway for this specific intermediate.

Conclusion

This compound is a fundamentally important building block in the synthesis of complex, biologically active molecules. While it does not exhibit significant biological activity itself, its utility as a synthetic intermediate is invaluable for researchers in drug discovery and development. The straightforward synthesis and the reactivity of its hydroxyl group make it a versatile starting material for creating libraries of novel compounds for biological screening. Future research will likely continue to leverage this compound for the development of new therapeutics and agrochemicals.

References

- 1. This compound 97 104048-92-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. WO2012039371A1 - Cyclopropane compound - Google Patents [patents.google.com]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 8. Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4-(Trifluoromethyl)-2(1H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-(trifluoromethyl)-2(1H)-pyrimidinone. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-documented behavior of analogous pyrimidinone systems and related trifluoromethyl-substituted heterocycles. The guide covers the theoretical background, synthesis, and detailed experimental and computational methodologies for the study of its tautomerism, presenting expected outcomes and data interpretation.

Introduction to Tautomerism in Pyrimidinone Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. For pyrimidinone derivatives, the predominant tautomeric forms are the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. The position of this equilibrium is crucial as it significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's biological activity, metabolic stability, and suitability as a therapeutic agent.[1]

The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyrimidinone ring is expected to influence the electronic distribution within the ring and, consequently, the tautomeric preference. Generally, in pyrimidinone systems, the keto form is the more stable tautomer.[2][3] Computational studies on the parent 4(3H)-pyrimidinone have consistently shown the keto form to be energetically more favorable.[4][5]

Tautomeric Forms of 4-(Trifluoromethyl)-2(1H)-pyrimidinone

4-(Trifluoromethyl)-2(1H)-pyrimidinone can exist in three potential tautomeric forms: the keto form and two enol forms. The equilibrium between these forms is depicted below.

Tautomeric equilibrium of 4-(trifluoromethyl)-2(1H)-pyrimidinone.

Based on studies of similar pyrimidinones, the keto tautomer is expected to be the most stable and predominant form in solution and in the solid state.

Synthesis and Characterization

Logical workflow for the synthesis and characterization.

Table 1: Expected NMR Spectroscopic Data for the Predominant Keto Tautomer

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~12-14 | br s | - | N1-H |

| ~8.0-8.5 | d | J ≈ 6-8 | H6 | |

| ~6.5-7.0 | d | J ≈ 6-8 | H5 | |

| ¹³C | ~160-165 | q | ²JCF ≈ 35-40 | C4-CF₃ |

| ~155-160 | s | - | C2=O | |

| ~145-150 | s | - | C6 | |

| ~120-125 | q | ¹JCF ≈ 270-280 | CF₃ | |

| ~110-115 | s | - | C5 | |

| ¹⁹F | ~ -70 | s | - | CF₃ |

Note: Chemical shifts are estimations based on data for similar structures and can vary depending on the solvent and concentration.[8]

Experimental Protocols for Tautomerism Analysis

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures.

Protocol:

-

Sample Preparation: Prepare solutions of 4-(trifluoromethyl)-2(1H)-pyrimidinone at various concentrations (e.g., 1, 5, and 20 mg/mL) in a range of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and D₂O).

-

¹H NMR Analysis: Acquire ¹H NMR spectra for each sample. The presence of multiple tautomers will be indicated by distinct sets of signals for the non-exchangeable protons. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The keto form will show a characteristic signal for the C=O group (around 155-160 ppm), while the enol form will have a signal for the C-OH group at a different chemical shift.

-

¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra to confirm the presence of the trifluoromethyl group and to see if different tautomers give rise to distinct ¹⁹F signals.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY and HSQC to aid in the definitive assignment of all proton and carbon signals for each tautomer present.[9]

-

Variable Temperature Studies: Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C) to investigate the effect of temperature on the tautomeric equilibrium.

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will likely have distinct absorption spectra.

Protocol:

-

Solvent Screening: Dissolve the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

-

pH Titration: In aqueous solutions, perform a pH titration (e.g., from pH 2 to 12) and record the spectrum at each pH value. Changes in the absorption maxima and molar absorptivity can indicate shifts in the tautomeric equilibrium or protonation/deprotonation events.

-

Data Analysis: Analyze the spectra for isosbestic points, which are characteristic of an equilibrium between two species. The equilibrium constant can be determined from the spectral data.

Quantitative Analysis of Tautomeric Equilibrium

Due to the lack of specific experimental data for 4-(trifluoromethyl)-2(1H)-pyrimidinone in the searched literature, the following table presents hypothetical data for illustrative purposes, based on the general understanding that the keto form is predominant.

Table 2: Hypothetical Tautomer Ratios in Different Solvents

| Solvent | Tautomer | Molar Ratio (%) | Equilibrium Constant (K = [Enol]/[Keto]) |

| DMSO-d₆ | Keto | 98 | 0.02 |

| Enol 1 | 2 | ||

| Enol 2 | < 0.1 | ||

| CDCl₃ | Keto | 95 | 0.05 |

| Enol 1 | 5 | ||

| Enol 2 | < 0.1 | ||

| D₂O | Keto | > 99 | < 0.01 |

| Enol 1 | < 1 | ||

| Enol 2 | < 0.1 |

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers of 4-(trifluoromethyl)-2(1H)-pyrimidinone.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvent continua (using models like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[10]

-

Stability Analysis: Compare the Gibbs free energies of the tautomers to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is the most stable.

-

NMR and UV-Vis Prediction: Calculate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer and compare them with the experimental data to aid in spectral assignment.

Biological Relevance and Potential Signaling Pathways

Pyrimidinone derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For instance, some trifluoromethyl-substituted pyrimidines have been investigated as inhibitors of caspases, which are key enzymes in the apoptosis pathway.[7] The diagram below illustrates a simplified representation of a potential mechanism of action where a pyrimidinone derivative inhibits an enzyme.

Potential enzyme inhibition by a pyrimidinone derivative.

Conclusion

The tautomeric behavior of 4-(trifluoromethyl)-2(1H)-pyrimidinone is a critical aspect that governs its chemical and biological properties. Based on the extensive study of related pyrimidinone systems, the keto tautomer is expected to be the predominant and most stable form. This guide provides a framework for the synthesis, characterization, and detailed analysis of its tautomerism using a combination of experimental and computational techniques. A thorough understanding of this equilibrium is essential for the rational design and development of novel therapeutic agents based on this scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. This pyrimidine derivative is of interest in medicinal chemistry and drug development, and understanding its fundamental properties through computational methods can accelerate research and development efforts. This document outlines the theoretical background, computational methodologies, expected data, and visualization of the computational workflow.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in many biologically active molecules, including nucleic acids. The presence of a hydroxyl group introduces the possibility of tautomerism, while the trifluoromethyl group significantly influences the molecule's electronic properties and potential as a hydrogen bond donor. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these characteristics at the atomic level.

Computational studies, particularly those employing Density Functional Theory (DFT), have become standard practice for predicting molecular properties of pyrimidine derivatives.[1][2][3] These methods can accurately predict geometries, vibrational frequencies, and electronic properties, providing insights that are complementary to experimental data.

Tautomerism of this compound

A critical aspect of 2-hydroxypyrimidines is the potential for tautomeric equilibrium between the hydroxy and keto forms.[4][5] Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers in different environments (gas phase and solution).

Computational Workflow for Tautomer Analysis

The logical workflow for analyzing the tautomeric equilibrium is depicted below. This involves geometry optimization of each tautomer, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data for stability comparison.

References

- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds | MDPI [mdpi.com]

- 3. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijfans.org [ijfans.org]

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-4-(trifluoromethyl)pyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] This pyrimidine derivative serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds with potential therapeutic applications, including antiviral, anticancer, and enzyme inhibitory activities.[2] These application notes provide an overview of the diverse applications of this compound in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized using this compound or structurally related analogs.

Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 9u | A549 (Lung) | 0.35 | EGFR Kinase | [3] |

| MCF-7 (Breast) | 3.24 | [3] | ||

| PC-3 (Prostate) | 5.12 | [3] | ||

| 11g | HCT116 (Colon, MSI-H) | 1.52 | Werner (WRN) helicase | [4] |

| LNCaP (Prostate, MSI-H) | 1.72 | [4] | ||

| SW620 (Colon, MSS) | 4.24 | [4] | ||

| PC3 (Prostate, MSS) | 2.78 | [4] | ||

| 30 | MV4-11 (AML) | < 0.001 | FLT3, CHK1 | [5] |

| Compound 3 | MCF-7 (Breast) | 2.02 | Not specified | [6] |

| HepG2 (Liver) | 1.61 | [6] | ||

| A549 (Lung) | 1.89 | [6] | ||

| Compound 4f | MCF-7 (Breast) | 1.629 | Not specified | [7] |

| Compound 4i | MCF-7 (Breast) | 1.841 | [7] |

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Table 2: Antiviral and Antifungal Activities of Trifluoromethylpyrimidine Derivatives

| Compound ID | Virus/Fungus | Assay Type | EC50 / Inhibition (%) | Reference |

| 5j | Tobacco Mosaic Virus (TMV) | Curative Activity | 126.4 µg/mL | [8] |

| 5m | Tobacco Mosaic Virus (TMV) | Protection Activity | 103.4 µg/mL | [8] |

| 5i | Colletotrichum trifolii (CT) | Mycelial Growth | 73.2% at 100 µg/mL | [8] |

| 5u | Rhizoctonia solani (RS) | Mycelial Growth | 88.6% at 100 µg/mL | [8] |

Experimental Protocols

Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of trifluoromethyl pyrimidine derivatives starting from ethyl trifluoroacetoacetate.[8]

Materials:

-

Ethyl trifluoroacetoacetate

-

Urea or substituted urea/thiourea

-

Sodium ethoxide

-

Ethanol

-

Appropriate reagents for subsequent chlorination and substitution reactions (e.g., POCl₃, various amines/thiols)

-

Solvents for reaction and purification (e.g., DMF, ethyl acetate, petroleum ether)

-

Silica gel for column chromatography

Procedure:

-

Ring Closure: A mixture of ethyl trifluoroacetoacetate and urea (or its derivative) is refluxed in the presence of a base like sodium ethoxide in ethanol to yield the pyrimidine core.

-

Chlorination: The resulting hydroxypyrimidine can be chlorinated, for example, using phosphorus oxychloride (POCl₃) to introduce a leaving group for further modification.

-

Substitution: The chlorinated intermediate is then reacted with various nucleophiles (amines, thiols, etc.) in a suitable solvent like DMF to introduce diversity and generate a library of derivatives.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity - MTT Assay

This protocol details a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrimidine derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Activity - Plaque Reduction Assay

This protocol is used to determine the antiviral activity of compounds against plaque-forming viruses.[9]

Materials:

-

Host cells (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

Synthesized pyrimidine derivatives

-

Cell culture medium

-

Overlay medium (e.g., containing methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to target various signaling pathways implicated in cancer and viral infections.

EGFR Signaling Pathway Inhibition

Several 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[3] Inhibition of EGFR blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidine derivatives.

Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

In AML, derivatives of 5-trifluoromethyl-2-aminopyrimidine have demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[5] This dual inhibition leads to the suppression of key downstream pro-survival pathways like STAT5, AKT, and ERK, and interferes with the DNA damage response, ultimately inducing apoptosis in leukemia cells.

Caption: Dual inhibition of FLT3 and CHK1 pathways by a trifluoromethylpyrimidine derivative.

Inhibition of De Novo Pyrimidine Biosynthesis - An Antiviral Strategy

The de novo pyrimidine biosynthesis pathway is essential for the replication of many viruses, which rely on the host cell's machinery to produce nucleotides. Inhibition of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can deplete the cellular pyrimidine pool, thereby suppressing viral replication.[10] This represents a broad-spectrum antiviral strategy.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway as an antiviral mechanism.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow.

Caption: General workflow for the development of drugs based on this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. jocpr.com [jocpr.com]

- 10. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with 2-Hydroxy-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical modification of 2-Hydroxy-4-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and binding affinity, making its derivatives valuable for drug discovery.[1] The protocols outlined below focus on the conversion of the hydroxyl group to a chloro group, a key step in activating the pyrimidine ring for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Experimental Workflow